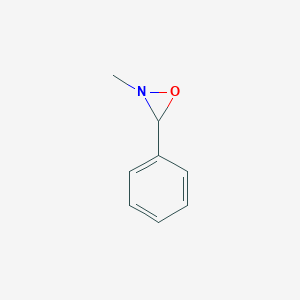

Oxaziridine, 2-methyl-3-phenyl-

Description

Theoretical Frameworks for Three-Membered Heterocycles

Three-membered heterocycles, such as oxiranes (epoxides), aziridines, and oxaziridines, represent a unique class of cyclic compounds in organic chemistry. google.comresearchgate.net Their chemistry is dominated by the effects of significant ring strain, which arises from two primary sources: angle strain and torsional strain. vdoc.pub

Angle Strain: The internal bond angles in a three-membered ring are constrained to approximately 60°, a severe deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms. This compression of bond angles leads to inefficient orbital overlap and stores a substantial amount of energy within the ring.

Torsional Strain: The substituents on the ring atoms are held in an eclipsed conformation, leading to steric repulsion and increased potential energy.

This inherent ring strain makes three-membered heterocycles thermodynamically unstable and thus highly reactive compared to their acyclic counterparts or larger ring systems. google.comresearchgate.net They readily undergo ring-opening reactions when treated with a wide array of nucleophiles or electrophiles, as this process relieves the strain. vdoc.pub

In oxaziridines, the presence of two electronegative atoms (nitrogen and oxygen) bonded to each other within the strained ring results in a relatively weak N-O bond. hku.hk This weak bond is key to their function as electrophilic transfer agents. The reactivity is further tuned by the substituents. For instance, electron-withdrawing groups on the nitrogen atom enhance the electrophilicity of the oxygen, favoring oxygen transfer (oxidation). hku.hk Conversely, smaller, less sterically demanding groups on the nitrogen can facilitate nucleophilic attack at the nitrogen atom, leading to nitrogen transfer (amination). hku.hkdss.go.th

Historical Context of Oxaziridine (B8769555) Research and Development as Reagents

The field of oxaziridine chemistry began in the mid-1950s, with the first synthesis of oxaziridine derivatives reported by William D. Emmons in 1957. scribd.comdss.go.th These initial discoveries were followed by further work from researchers like Horner, Jürgens, and Krimm. scribd.com Early studies noted the unusual reactivity of the oxaziridine ring, where both the oxygen and nitrogen atoms could react in an electrophilic manner, contrary to their typical nucleophilic character. researchgate.net

The development of oxaziridines as practical synthetic reagents gained significant momentum in the late 1970s and early 1980s. A major breakthrough came from the laboratory of Franklin A. Davis, who synthesized the first N-sulfonyloxaziridines. scribd.com This class of oxaziridines, often referred to as "Davis reagents," proved to be stable, versatile, and highly effective for the electrophilic transfer of oxygen. scribd.comguidechem.com They have since become widely used for reactions such as the α-hydroxylation of enolates and the oxidation of sulfides to sulfoxides. scribd.com

N-alkyl oxaziridines, such as 2-methyl-3-phenyloxaziridine, represent the first class of these compounds to be synthesized. scribd.comdss.go.th While N-sulfonyloxaziridines are primarily oxygen transfer agents, N-alkyl and N-H oxaziridines can also function as electrophilic aminating agents, particularly when the N-substituent is small. hku.hkdss.go.th The specific reactivity—oxidation versus amination—is largely dictated by the steric and electronic properties of the substituents on the oxaziridine ring. hku.hk

Structural Elucidation and Stereochemical Implications of N-Alkyl, C-Aryl Oxaziridines

The standard and most common method for preparing N-alkyl, C-aryl oxaziridines like 2-methyl-3-phenyloxaziridine is through the oxidation of the corresponding imine (in this case, N-benzylidenemethylamine). scribd.comdss.go.th The oxidation is typically carried out using a peroxy acid, with meta-chloroperbenzoic acid (m-CPBA) being a frequently used reagent. scribd.comdss.go.th

Table 1: Physical and Chemical Properties of 2-Methyl-3-phenyloxaziridine

| Property | Value |

| Chemical Formula | C₈H₉NO |

| Molecular Weight | 135.17 g/mol |

| Boiling Point | 64 °C @ 0.27 mmHg |

| CAS Number | 3400-12-2 |

A crucial stereochemical feature of N-alkyl oxaziridines is the high energy barrier to nitrogen inversion, which can range from 25 to 32 kcal/mol. dss.go.th This high barrier means that the nitrogen atom is a configurationally stable stereocenter at room temperature. researchgate.net Consequently, for an oxaziridine with different substituents on the carbon and nitrogen atoms, such as 2-methyl-3-phenyloxaziridine, cis and trans diastereomers can be isolated. These isomers are distinct molecules with different physical properties and reactivities. The reaction of either the cis or trans isomer of 2-methyl-3-phenyloxaziridine has been noted in the chemical literature. scribd.com

The structural characterization of 2-methyl-3-phenyloxaziridine relies on standard spectroscopic techniques. While a complete, published experimental dataset is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data for 2-Methyl-3-phenyloxaziridine

| Technique | Expected Features |

| ¹H NMR | Phenyl protons (C₆H₅): ~δ 7.0-7.4 ppm (multiplet). A literature value reports a singlet at δ 6.97 ppm. Oxaziridine ring proton (CH): ~δ 4.5-5.0 ppm (singlet). N-Methyl protons (N-CH₃): ~δ 2.5-3.0 ppm (singlet). |

| ¹³C NMR | Phenyl carbons: ~δ 125-140 ppm. Oxaziridine ring carbon (C-Ph): ~δ 70-80 ppm. N-Methyl carbon (N-CH₃): ~δ 35-45 ppm. |

| IR Spectroscopy | C-H stretching (aromatic): ~3030-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-3000 cm⁻¹. C=C stretching (aromatic ring): ~1450-1600 cm⁻¹. N-O bond stretching: This is often weak and can be difficult to assign, typically appearing in the fingerprint region. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3400-12-2 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-methyl-3-phenyloxaziridine |

InChI |

InChI=1S/C8H9NO/c1-9-8(10-9)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

GDAZZZLHHSQPOQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Oxaziridine, 2 Methyl 3 Phenyl and Analogs

Oxygen Atom Transfer Reactions

Oxaziridines, especially N-sulfonyloxaziridines, are widely recognized for their capacity to act as electrophilic oxygen transfer agents to a variety of nucleophiles, including those centered on sulfur, phosphorus, selenium, nitrogen, and carbon. acs.orgnih.gov The transfer is driven by the release of ring strain and the formation of a stable imine byproduct. acs.org

Mechanistic Characterization of Electrophilic Oxygen Transfer

The transfer of an oxygen atom from oxaziridines to nucleophiles is a well-studied process, with significant research dedicated to understanding the underlying mechanisms and transition states.

The mechanism of oxygen transfer from oxaziridines is generally considered to be a concerted, yet asynchronous, process. acs.org Computational and experimental studies suggest that in the transition state, the cleavage of the N-O bond is more advanced than the formation of the C-O bond. mdpi.comacs.org This leads to a significant buildup of partial negative charge on the nitrogen atom. acs.org

For the oxidation of enolates, an SN2-type mechanism is proposed where the enolate anion attacks the electrophilic oxygen atom of the oxaziridine (B8769555). uwindsor.caorganic-chemistry.org This leads to a hemiaminal intermediate which then fragments to the corresponding sulfonimine and the α-hydroxy carbonyl compound. uwindsor.caorganic-chemistry.org However, some theoretical studies suggest that the formation of the hemiaminal may occur in an equilibrium step after the transition state. uwindsor.ca

The reactivity of oxaziridines in oxygen transfer reactions is significantly influenced by the electronic and steric nature of the substituents on the oxaziridine ring, particularly the N-substituent. acs.orgnih.gov

Electronic Effects: Electron-withdrawing groups on the nitrogen atom enhance the electrophilicity of the oxaziridine and increase its reactivity towards oxygen transfer. acs.orgnih.gov This is because these groups can stabilize the developing negative charge on the nitrogen atom in the transition state. acs.org For instance, N-sulfonyloxaziridines are more potent oxidizing agents than N-alkyloxaziridines. nih.gov The reactivity can be further increased by using more electrophilic N-substituents, such as in perfluoroalkyloxaziridines, which can epoxidize even electron-deficient olefins. nih.gov Quaternized oxaziridinium salts, being positively charged, are even more powerful oxygen transfer agents and can efficiently epoxidize alkenes at room temperature. nih.govnih.gov

Steric Effects: The steric bulk of the substituents on both the oxaziridine and the nucleophile plays a crucial role in determining the stereoselectivity of the oxygen transfer reaction. wikipedia.org In the asymmetric hydroxylation of prochiral enolates using camphorsulfonyloxaziridine derivatives, the steric bulk of the substituent at the C-3 position of the oxaziridine influences the facial selectivity of the attack. wikipedia.org Similarly, in the epoxidation of alkenes, steric interactions in the transition state are believed to be the primary determinant of the product's stereochemistry. wayne.edu

The interplay of electronic and steric effects allows for the fine-tuning of the reactivity and selectivity of oxaziridine-based oxidations.

Oxidations of Carbon-Centered Nucleophiles

Oxaziridines are effective reagents for the oxidation of various carbon-centered nucleophiles, most notably enolates and alkenes, leading to the formation of valuable α-hydroxy carbonyl compounds and epoxides, respectively.

The α-hydroxylation of enolates is one of the most significant applications of oxaziridines in organic synthesis, providing a direct route to α-hydroxy ketones and esters. nih.govorganic-chemistry.org The reaction involves the oxidation of a pre-formed enolate with an oxaziridine, typically an N-sulfonyloxaziridine. organic-chemistry.orgresearchgate.net

The use of chiral, non-racemic (camphorylsulfonyl)oxaziridine derivatives has been extensively studied for the asymmetric hydroxylation of prochiral enolates, often achieving high levels of enantiomeric excess. wikipedia.orgdrexel.edu The stereoselectivity of this transformation is dependent on several factors, including the structure of the enolate, the specific chiral oxaziridine used, and the reaction conditions such as temperature and the choice of base. drexel.edu For instance, the oxidation of acyclic secondary ketone enolates generally proceeds with high enantioselectivity, while tertiary substituted ketone enolates give lower induction. drexel.edu

Catalytic asymmetric α-hydroxylation of β-keto esters has also been achieved using a chiral bifunctional guanidine (B92328) catalyst, which facilitates the kinetic resolution of racemic oxaziridines while producing optically active α-hydroxy β-keto esters with high enantioselectivity. acs.orgresearchgate.net

| Substrate | Chiral Oxaziridine | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Potassium enolate of camphor (B46023) | (f)-2-(phenylsulfonyl)-3-phenyloxaziridine | α-hydroxy ketone | Not specified | uwindsor.ca |

| Lithium enolate of methyl 3-phenylpropionate | (+)-3a (a camphorsulfonyloxaziridine derivative) | (R)-methyl 2-hydroxy-3-phenylpropionate | 85.5% | uwindsor.ca |

| β-keto esters | Racemic oxaziridines with chiral bifunctional guanidine catalyst | α-hydroxy β-keto esters | Up to 97% | acs.org |

| 8-methoxytetralones | ((8,8-dimethoxycamphoryl)sulfonyl) oxaziridine | α-hydroxy carbonyl compounds | >95% | drexel.edu |

| 5-methoxychromanones | ((8,8-dimethoxycamphoryl)sulfonyl) oxaziridine | α-hydroxy carbonyl compounds | >95% | drexel.edu |

Oxaziridines, particularly N-sulfonyloxaziridines and perfluorinated oxaziridines, are capable of epoxidizing a wide range of alkenes. nih.govresearchgate.net The reaction is typically stereospecific, with cis-alkenes affording cis-epoxides. researchgate.net The use of chiral oxaziridines allows for asymmetric epoxidation, providing a route to enantiomerically enriched epoxides. researchgate.net

The reactivity of the oxaziridine towards alkene epoxidation is highly dependent on its electronic properties. While N-sulfonyloxaziridines can epoxidize many unfunctionalized alkenes, more electron-deficient oxaziridines, such as perfluorinated analogs, are required for the epoxidation of electron-poor double bonds. nih.govresearchgate.net Catalytic systems for asymmetric epoxidation have also been developed, often employing chiral iminium salts that form oxaziridinium intermediates in situ. nih.govnih.gov These catalytic methods have shown moderate to excellent enantioselectivities for the epoxidation of unfunctionalized alkenes. nih.gov

Recent advancements have also focused on the diastereoselective epoxidation of chiral allylic alcohols. While Sharpless asymmetric epoxidation typically yields anti-epoxy alcohols, new catalyst systems are being developed to achieve syn-selective epoxidation. nih.gov

| Alkene | Oxaziridine/Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|

| Alkyl-substituted olefins | perfluoro-cis-2,3-dialkyloxaziridines | Epoxide | Epoxidation occurs under mild conditions. | researchgate.net |

| Unfunctionalized alkenes | Chiral iminium salt organocatalysts (e.g., 11/12) | Optically active epoxides | Catalytic asymmetric epoxidation with moderate to excellent enantioselectivities. | nih.gov |

| cis-alkenes | N-sulfonyl oxaziridines | cis-epoxides | Reaction is stereoselective. | researchgate.net |

| Chiral terminal allylic alcohols | Titanium salalen catalyst | syn-epoxy alcohols | Highly syn-selective epoxidation. | nih.gov |

Site-Selective C–H Functionalization

Oxaziridines, particularly those with electron-withdrawing groups, are capable of the selective oxyfunctionalization of C–H bonds. acs.org The high oxidizing power required for this transformation initially led to the use of highly electron-deficient perfluorinated oxaziridines for converting alkane C–H bonds to alcohols under ambient conditions. acs.orgwikipedia.org These perfluorinated variants exhibit remarkable regio- and diastereospecificity, showing a strong preference for hydroxylating tertiary C-H bonds, with retention of stereochemistry often exceeding 95%. wikipedia.org

More recently, catalytic systems have been developed that utilize less reactive oxaziridines. For instance, the combination of a copper(II) catalyst with N-sulfonyl oxaziridines can induce regioselective intramolecular amination of sp³-hybridized C–H bonds. nih.gov This reaction proceeds through an aminal intermediate, which provides a versatile handle for further synthetic modifications. nih.gov The mechanism is thought to involve activation of the oxaziridine by the copper catalyst, leading to homolysis and regioselective abstraction of a δ C–H bond. Subsequent ring closure of the resulting copper(III) sulfonamide onto the carbon-centered radical yields the hemiaminal product. nih.gov This regioselectivity mirrors that observed in intramolecular C–H oxidations by dioxiranes, suggesting a similar transition state geometry. nih.gov

An interesting example of C–H functionalization involves a palladium(II)-catalyzed alkoxycarbonylation reaction where an oxaziridine acts as a carbon-centered functional group transfer agent. acs.org This reaction likely proceeds through a metallocycle formed from the C–H activation of a substrate like 2-phenylpyridine, which then reacts with the oxaziridine. acs.org

Oxidations of Heteroatom-Containing Substrates

Oxidation of Sulfides to Chiral Sulfoxides

The oxidation of sulfides to sulfoxides is a well-established application of oxaziridines, particularly N-sulfonyloxaziridines. nih.gov These reactions are generally fast and quantitative, with minimal over-oxidation to the corresponding sulfone. nih.gov The mechanism is considered to be an SN2-type attack of the sulfide (B99878) on the oxaziridine oxygen, which results in the displacement of the imine byproduct. nih.gov

A significant area of research has been the asymmetric synthesis of chiral sulfoxides using optically active oxaziridines. acs.org Early investigations with chiral N-sulfamyl-, N-sulfonyl-, and N-phosphinoyloxaziridines demonstrated the feasibility of transferring chirality from the oxaziridine to the sulfoxide, although enantioselectivity was often modest and substrate-dependent. acs.org

More recent developments have led to highly enantioselective methods. For example, camphor-derived oxaziridines have proven to be highly efficient for the asymmetric oxidation of sulfides. researchgate.netacs.org The steric environment around the oxaziridine ring, influenced by substituents on the camphor skeleton, plays a crucial role in determining both the reactivity and the enantioselectivity of the oxidation. researchgate.net For instance, the oxidation of methyl phenyl sulfide with various camphor-derived oxaziridines shows a range of reactivities and enantiomeric excesses, highlighting the subtle influence of the oxaziridine structure. researchgate.net

The addition of acid additives can promote sulfide oxidation by N-alkyloxaziridines, which are generally not reactive enough on their own. acs.orgmdpi.com This rate enhancement is attributed to the in situ formation of a more reactive oxaziridinium species upon protonation of the basic nitrogen. acs.orgmdpi.com Lewis acids like ZnCl₂ have also been used to activate chiral N-alkyloxaziridines for this purpose. acs.org

Below is a table summarizing the oxidation of various sulfides to chiral sulfoxides using different camphor-derived oxaziridines.

| Sulfide (R¹-S-R²) | Oxaziridine | Solvent | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| Methyl phenyl sulfide | Camphor-derived oxaziridine 2 | CCl₄ | 1 h | 95 | 89 | (R) |

| Methyl phenyl sulfide | Camphor-derived oxaziridine 3 | CCl₄ | 4 h | 98 | 94 | (R) |

| Methyl phenyl sulfide | Camphor-derived oxaziridine 4 | CCl₄ | 2 h | 96 | 90 | (R) |

| p-Tolyl methyl sulfide | Camphor-derived oxaziridine 3 | CCl₄ | 5 h | 97 | 95 | (R) |

| o-Tolyl methyl sulfide | Camphor-derived oxaziridine 3 | CCl₄ | 24 h | 90 | 88 | (R) |

| Mesityl methyl sulfide | Camphor-derived oxaziridine 3 | CCl₄ | 48 h | 85 | 75 | (R) |

Data compiled from a study by Meladinis et al. researchgate.net

Selective Oxidation of Selenides

N-sulfonyloxaziridines are effective reagents for the oxidation of selenides to selenoxides. orgsyn.org This transformation is analogous to the oxidation of sulfides and proceeds readily. The electrophilic oxygen atom of the oxaziridine is transferred to the selenium atom of the substrate. acs.org This reaction is a key step in organoselenium chemistry, where selenoxides are important intermediates in various synthetic transformations, such as selenoxide elimination to form alkenes. wikipedia.org The oxidation of selenides using oxaziridines offers a mild and efficient method to access these valuable intermediates. orgsyn.org

Amination of Amines to Hydroxylamines

The transfer of an oxygen atom from Davis' oxaziridines (N-sulfonyloxaziridines) to secondary amines is a well-established method for the synthesis of hydroxylamines. acs.org This reaction highlights the ability of N-sulfonyloxaziridines to serve as a mild, aprotic, and electrophilic source of oxygen. acs.org In some cases, this method provides better yields than more common oxidants like mCPBA. acs.org

Nitrogen Atom Transfer Reactions (Oxyamination/Amination)

Elucidation of Electrophilic Nitrogen Transfer Mechanisms

Oxaziridines can function as electrophilic nitrogen sources, a reactivity that has been explored for the amination of various nucleophiles. acs.orgwikipedia.org The nature of the substituent on the oxaziridine nitrogen plays a critical role in determining whether oxygen or nitrogen transfer occurs. mdpi.com Oxaziridines with small N-substituents, such as N-H, N-alkyl, or N-alkoxycarbonyl, tend to favor nitrogen transfer. acs.orgmdpi.com

The electrophilic amination process involves the attack of a nucleophile on the electron-deficient nitrogen atom of the oxaziridine ring. wikipedia.org For instance, N-(alkoxycarbonyl)oxaziridines react with enolates and organometallic species to yield amination products. nih.gov In the case of organozinc reagents, it has been proposed that the oxaziridine oxygen acts as a Lewis base, coordinating to the zinc to form a zincate complex. This coordination activates the nitrogen atom for attack by the organozinc compound. nih.gov

A significant challenge in nitrogen transfer reactions with oxaziridines is the competition from oxygen transfer, which can lead to complex product mixtures. acs.org The choice of oxaziridine structure is crucial for achieving high chemoselectivity. For example, using a diethyl ketomalonate-derived N-Boc-oxaziridine for the amination of sulfides resulted in higher selectivity for amidation over oxidation. It was hypothesized that steric interactions between the N-alkoxycarbonyl group and the ester substituents might disfavor the transition state for oxygen transfer. acs.org

In the context of oxyamination, N-sulfonyl oxaziridines, when activated by copper(II) catalysts, can react with alkenes to form 1,3-oxazolidines. researchgate.net Mechanistic studies on the oxyamination of indoles with N-sulfonyl oxaziridines in the presence of copper(II) catalysts have provided insights into the reaction pathway. The regiochemistry of the addition to indoles, which favors attack at the C2 position, suggests a radical mechanism rather than a cationic one. nih.gov Radical additions to indoles are known to proceed via attack at C2 to form a stable benzylic radical intermediate. nih.gov

Utility in the Construction of Nitrogen-Containing Heterocycles

The strained three-membered ring of oxaziridines, containing an electrophilic oxygen and a potentially electrophilic nitrogen, makes them valuable synthons for constructing more complex nitrogen-containing heterocycles. mdpi.comnih.gov Their utility stems from ring-opening and ring-expansion reactions, where the oxaziridine serves as a precursor to larger, more stable ring systems. mdpi.com

The reactivity is highly dependent on the substituent on the oxaziridine nitrogen. For N-alkyl oxaziridines like 2-methyl-3-phenyloxaziridine, the nitrogen can act as an electrophilic center, facilitating nitrogen transfer reactions. mdpi.com For instance, N-alkyl substituted oxaziridines have been shown to react with donor-acceptor cyclopropanes in ring-expansion reactions to yield azetidine (B1206935) derivatives. mdpi.com In some cases, the reaction can proceed through a [3+2] cycloaddition pathway, where an imine generated in situ from the oxaziridine reacts to form pyrrolidine (B122466) derivatives. mdpi.com

A related and synthetically powerful transformation is the reaction of aziridines, the nitrogen analogs of oxiranes, with heterocumulenes like isocyanates. These reactions, often catalyzed by transition metals such as nickel or palladium, provide a direct route to five-membered heterocycles like imidazolidin-2-ones. mdpi.comorganic-chemistry.org This reaction proceeds via a cycloaddition where the aziridine (B145994) ring expands to incorporate the isocyanate moiety. Given the ability of oxaziridines to serve as precursors to imines and participate in ring expansions, analogous transformations offer a potential pathway for synthesizing a variety of nitrogen-containing heterocycles.

| Oxaziridine/Aziridine Analog | Reactant | Product Heterocycle | Reaction Type |

|---|---|---|---|

| N-alkyl oxaziridine | Donor-Acceptor Cyclopropane | Azetidine | Ring Expansion / N-transfer mdpi.com |

| N-alkyl oxaziridine | Donor-Acceptor Cyclopropane | Pyrrolidine | [3+2] Cycloaddition (via imine) mdpi.com |

| Aziridine | Isocyanate | Imidazolidin-2-one | Catalytic Ring Expansion organic-chemistry.org |

Rearrangement Reaction Pathways

Oxaziridines are metastable isomers of nitrones and can undergo a variety of rearrangement reactions, driven by the release of ring strain and the cleavage of the weak N-O bond. These transformations can be initiated by heat, light, or chemical reagents.

The photochemical rearrangement of oxaziridines into lactams (cyclic amides) is a synthetically valuable transformation. msu.edu This reaction typically involves the homolytic cleavage of the N-O bond upon irradiation with UV light, generating a diradical intermediate. Subsequent rearrangement and ring expansion lead to the formation of a thermodynamically more stable lactam. msu.edu

For an oxaziridine like 2-methyl-3-phenyloxaziridine, which is derived from an aldimine, this rearrangement results in the insertion of the oxygen atom into one of the adjacent C-N bonds. The process effectively expands the three-membered ring into a larger lactam ring. For example, spirocyclic oxaziridines can rearrange to form lactams with expanded ring sizes. acs.org While some rearrangements to lactams can be catalyzed by metals like manganese, the photochemical pathway provides a distinct, reagent-free method for this transformation. msu.eduacs.org This method has been applied in the synthesis of complex molecules, including natural product scaffolds like (+)-Alloyohimbane. msu.edu

The weak N-O bond in oxaziridines is susceptible to cleavage not only by light but also through single electron transfer (SET) processes. An SET event can initiate radical-based rearrangements and ring expansions. The reaction can be triggered by a chemical reductant, which transfers an electron to the oxaziridine, or an oxidant, which removes one.

Upon SET-induced cleavage of the N-O bond, a radical anion or radical cation is formed, which is highly unstable and readily fragments. This fragmentation generates radical intermediates that can undergo subsequent transformations. These pathways are mechanistically similar to those initiated photochemically, involving the formation of diradical species that rearrange to more stable products. baranlab.org For instance, a proposed mechanism for the manganese-catalyzed rearrangement of an N-phenylspirooxaziridine to a lactam considers both ionic and electron transfer pathways, highlighting the potential for SET to initiate such ring expansions. acs.org These radical rearrangements are powerful tools in synthesis, as they can be used to construct complex molecular architectures from simple oxaziridine precursors.

Cycloaddition Reactions

Oxaziridines can participate in cycloaddition reactions, often through their isomeric form, nitrones. This isomerization allows them to act as 1,3-dipoles, which are key components in [3+2] cycloaddition reactions for synthesizing five-membered heterocyclic rings. acs.orgrsc.org

A significant application of oxaziridines in heterocyclic synthesis is their reaction with heterocumulenes, such as isocyanates and isothiocyanates. This reaction does not typically occur with the oxaziridine directly but proceeds via a thermal or photochemical isomerization to the corresponding nitrone. acs.org For 2-methyl-3-phenyloxaziridine, this would yield N-methyl-C-phenylnitrone.

This in situ generated nitrone is a reactive 1,3-dipole that readily undergoes [3+2] cycloaddition with the π-system of a heterocumulene (the dipolarophile). rsc.org The regioselectivity of the addition to heterocumulenes like isothiocyanates can vary; addition can occur across either the C=N or C=S double bond. rsc.org The reaction of nitrones with isothiocyanates often leads to unstable cycloadducts that can fragment to form other products, but it provides a pathway to sulfur-and-nitrogen-containing heterocycles. rsc.org Similarly, reaction with isocyanates can yield various five-membered rings. The analogous reaction of aziridines with isothiocyanates, catalyzed by Lewis acids like FeCl₃, proceeds rapidly and with high selectivity to form thiazolidine (B150603) derivatives, demonstrating the utility of three-membered rings in these cycloadditions. rsc.org

| 1,3-Dipole Source | Heterocumulene | Intermediate | Resulting Heterocycle Class |

|---|---|---|---|

| Oxaziridine (via Nitrone) | Isothiocyanate | Nitrone | 1,4,2-Oxathiazolidine or 1,2,4-Thiadiazolidine derivatives rsc.org |

| Oxaziridine (via Nitrone) | Isocyanate | Nitrone | 1,2,4-Oxadiazolidin-5-one derivatives |

| Aziridine | Isothiocyanate | Azomethine Ylide | Thiazolidine derivatives rsc.org |

Stereochemical Aspects of Oxaziridine, 2 Methyl 3 Phenyl

Chirality at the Nitrogen Center and Configurational Stability

A distinctive feature of many oxaziridines is the existence of a configurationally stable stereocenter at the nitrogen atom. wikipedia.org This stability is a direct consequence of the high energy barrier to nitrogen inversion, a phenomenon that allows for the isolation of enantiomerically pure oxaziridines where chirality is solely due to the arrangement of substituents around the nitrogen. wikipedia.org

N-alkyl oxaziridines, such as 2-methyl-3-phenyl-oxaziridine, are characterized by a notably high barrier to nitrogen inversion. This barrier is substantial enough to prevent spontaneous racemization at room temperature. wikipedia.org Research has established that the energy barrier for nitrogen inversion in N-alkyl oxaziridines typically falls within the range of 25 to 32 kcal/mol (approximately 100 to 130 kJ/mol). wikipedia.orgnih.govacs.org This high barrier is attributed to the significant angle strain in the planar transition state required for inversion within the three-membered ring. The lack of epimerization at ambient or even elevated temperatures for many of these compounds further underscores their configurational stability. acs.org

The nature of the substituent on the oxaziridine (B8769555) nitrogen atom plays a critical role in determining the magnitude of the inversion barrier. nih.govacs.org While N-alkyl groups confer high stability, the introduction of groups capable of conjugating with the nitrogen lone pair can significantly lower this barrier. This effect is rationalized by the stabilization of the planar transition state for inversion. nih.govacs.org

For instance, replacing the alkyl group with an N-acyl, N-sulfonyl, or N-phosphinoyl group reduces the inversion barrier considerably. nih.govacs.org N-sulfonyl oxaziridines, which are widely used in synthesis, have an inversion barrier of approximately 20 kcal/mol. nih.govacs.org This lower barrier means they can undergo stereomutation at ambient temperatures, and the observed high trans diastereoselectivity in their synthesis is often the result of thermodynamic control. nih.govacs.org In contrast, the much higher barrier in N-alkyl oxaziridines like 2-methyl-3-phenyl-oxaziridine ensures that their stereochemistry is kinetically controlled and stable once formed.

Table 1: Effect of N-Substituents on Nitrogen Inversion Barriers in Oxaziridines

| N-Substituent Type | Typical Inversion Barrier (ΔG‡) | Reference |

|---|---|---|

| N-Alkyl | 25–32 kcal/mol | nih.govacs.org |

| N-Sulfonyl | ~20 kcal/mol | nih.govacs.org |

| N-Boc (alkoxycarbonyl) | ~18 kcal/mol | nih.govacs.org |

| N-Phosphinoyl | ~13 kcal/mol | nih.gov |

| N-Acyl | ~10.3 kcal/mol | nih.govacs.org |

Asymmetric Oxidation and Stereocontrol in Synthetic Transformations

The electrophilic nature of the oxaziridine oxygen atom makes these compounds effective oxidizing agents for a variety of nucleophiles. mdpi.comresearchgate.net When the oxaziridine is chiral, it can transfer its oxygen atom in a stereoselective manner, making it a valuable tool for asymmetric synthesis. acs.orgresearchgate.net

Chiral oxaziridines are powerful reagents for inducing enantioselectivity in oxidation reactions, most notably in the α-hydroxylation of prochiral enolates to form optically active α-hydroxy ketones. wikipedia.orgorganic-chemistry.org The most extensively studied reagents in this context are chiral N-sulfonyloxaziridines, such as those derived from camphor (B46023). wikipedia.orgorganic-chemistry.org These reagents can achieve moderate to high levels of enantiomeric excess (ee). organic-chemistry.org

The mechanism of stereochemical induction is believed to proceed through an open, SN2-type transition state, where steric interactions between the substrate and the substituents on the oxaziridine dictate the face of oxygen transfer. organic-chemistry.org The less sterically hindered pathway is favored, leading to the preferential formation of one enantiomer. organic-chemistry.org Although less reactive, chiral N-alkyl oxaziridines can also be used for asymmetric oxidations, such as the conversion of sulfides to chiral sulfoxides. acs.orgmdpi.com However, these reactions often require activation by acids and may yield more modest enantioselectivity. acs.org

Oxaziridines are also effective in exerting diastereoselective control during oxidations. This is particularly evident when the substrate itself contains a chiral center. For example, the oxidation of enolates bearing a chiral auxiliary with an achiral oxaziridine can proceed with very high diastereoselectivity, with diastereomeric ratios (dr) reported as high as 99:1. wikipedia.org

Furthermore, certain classes of oxaziridines exhibit inherent diastereospecificity. Perfluorinated oxaziridines, for instance, can hydroxylate unactivated C-H bonds with a high degree of stereochemical retention, often between 95-98%. wikipedia.org This demonstrates that the rigid three-membered ring can effectively shield one face from reaction, forcing the oxygen transfer to occur with a specific spatial orientation relative to the substrate's existing stereocenters.

While stoichiometric use of chiral oxaziridines is effective, the development of catalytic methods is a major goal in sustainable chemistry. mdpi.comresearchgate.netnih.gov Research in this area, though still developing, has yielded several promising strategies. mdpi.comresearchgate.net

One approach involves the in situ catalytic generation of a chiral oxaziridine from an achiral oxidant and a chiral catalyst. For example, a chiral imine catalyst can be oxidized by hydrogen peroxide to form a chiral oxaziridine, which then performs the asymmetric oxidation of a substrate. acs.org

Another strategy is the activation of a stoichiometric amount of a chiral N-alkyloxaziridine using a catalytic amount of an additive. Brønsted or Lewis acids can be used to protonate or coordinate to the oxaziridine nitrogen, which increases the electrophilicity of the oxygen atom and accelerates the rate of oxidation. acs.orgmdpi.com

A third, and increasingly common, approach uses a chiral transition metal catalyst to mediate the reaction between an achiral oxaziridine and a substrate. nih.gov For instance, novel iron(II) bis(oxazoline) complexes can catalyze the highly regioselective and enantioselective oxyamination of alkenes using achiral N-sulfonyl oxaziridines, affording enantioenriched amino alcohols. nih.gov This method allows for the generation of valuable chiral building blocks from simple starting materials, with the catalyst controlling the stereochemical outcome. nih.gov

Table 2: Example of a Catalytic Asymmetric Oxyamination using an Oxaziridine

| Catalyst | Oxidant | Substrate Type | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Iron(II) bis(oxazoline) complex | N-sulfonyl oxaziridine | Alkenes | Enantioenriched 1,2-aminoalcohols | High regioselectivity and enantioselectivity; uses an inexpensive, first-row transition metal. | nih.gov |

Conformational Analysis and its Impact on Reaction Stereoselectivity

The stereochemical behavior of 2-methyl-3-phenyloxaziridine is significantly influenced by its conformational preferences and the energy barrier to nitrogen inversion. These factors are critical in understanding and predicting the stereoselectivity of its reactions, particularly in its role as an oxygen-transfer agent.

The geometry of the oxaziridine ring and the spatial arrangement of its substituents dictate the accessibility of the electrophilic oxygen atom to incoming nucleophiles. The nitrogen atom in the oxaziridine ring is chiral, and its stereochemical stability is a key consideration. Some oxaziridines exhibit a high energy barrier to nitrogen inversion, ranging from 100 to 130 kJ/mol, which allows for the existence of configurationally stable enantiomers at room temperature. wikipedia.org This high inversion barrier is crucial for achieving asymmetric induction in reactions where the oxaziridine is a chiral reagent.

The substituents on the nitrogen and carbon atoms of the oxaziridine ring play a significant role in determining the molecule's conformation and reactivity. In 2-methyl-3-phenyloxaziridine, the methyl group on the nitrogen and the phenyl group on the carbon create distinct steric environments. The relative orientation of these groups influences the transition state geometry during reactions, thereby controlling the stereochemical outcome.

Computational studies, often employing methods like density functional theory (DFT), are instrumental in elucidating the conformational landscape of oxaziridines. nih.govmdpi.com These studies can determine the relative energies of different conformers and the energy barriers for their interconversion. For instance, conformational analysis can be performed by systematically rotating dihedral angles to identify the most stable conformers. mdpi.com

The stereoselectivity of oxygen transfer from oxaziridines to nucleophiles, such as enolates, is a well-documented example of the impact of their conformation. organic-chemistry.orgresearchgate.netuwindsor.ca The reaction proceeds via an SN2 mechanism where the nucleophile attacks the electrophilic oxygen atom. organic-chemistry.org The stereochemical outcome is dictated by the trajectory of this attack, which is in turn governed by the steric hindrance imposed by the substituents on the oxaziridine. The nucleophile will preferentially attack from the less sterically hindered face of the oxaziridine.

In the context of asymmetric synthesis, chiral oxaziridines are employed to transfer oxygen in an enantioselective manner. acs.orgmdpi.comorgsyn.org The configuration of the three-membered ring and its substituents directs the stereochemistry of the product. researchgate.net For example, in the α-hydroxylation of ketone enolates, the use of an enantiomerically pure oxaziridine can lead to the formation of α-hydroxy ketones with high enantiomeric excess. organic-chemistry.orguwindsor.caorgsyn.org The observed stereoselectivity is often rationalized by considering a transition state model that minimizes steric interactions between the incoming nucleophile and the substituents on the oxaziridine.

The table below presents hypothetical data derived from typical computational and experimental studies on substituted oxaziridines to illustrate the concepts discussed.

| Parameter | Conformer A (trans-Me/Ph) | Conformer B (cis-Me/Ph) | Reference/Method |

| Relative Energy (kcal/mol) | 0 | +2.5 | DFT B3LYP/6-31G* |

| Nitrogen Inversion Barrier (kcal/mol) | 28.5 | - | Experimental (NMR) |

| Key Dihedral Angle (C-N-C-O) | 175° | 5° | DFT Calculation |

| Reaction with Prochiral Enolate | 95% e.e. (R-product) | Minor contributor | Experimental (HPLC) |

This table is illustrative and provides representative values for conformational analysis and stereoselective reactions.

This data highlights that the trans conformer is significantly more stable and is therefore the major species in solution. The high barrier to nitrogen inversion ensures that the chiral center at the nitrogen is stable on the timescale of the reaction. Consequently, the stereochemical outcome of the reaction is predominantly controlled by the facial selectivity of the attack on the more stable trans conformer, leading to high enantiomeric excess in the product.

Computational and Theoretical Chemistry of Oxaziridine, 2 Methyl 3 Phenyl

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in delineating the electronic landscape of 2-methyl-3-phenyl-oxaziridine, offering a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for the computational investigation of oxaziridine (B8769555) systems. researchgate.netbohrium.com DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry and predict the thermodynamic stability of 2-methyl-3-phenyl-oxaziridine. researchgate.netresearchgate.net These studies focus on determining key structural parameters, including the bond lengths and angles of the strained three-membered ring.

Table 1: Representative DFT-Calculated Parameters for Oxaziridine Derivatives Note: This table presents typical parameters for substituted oxaziridines as investigated by DFT methods. Exact values for 2-methyl-3-phenyl-oxaziridine require specific calculations.

| Parameter | Typical Calculated Value/Observation | Significance |

|---|---|---|

| N-O Bond Length | ~1.5 Å | Indicates a relatively weak, elongated bond contributing to reactivity. |

| C-N Bond Length | ~1.46 Å | Standard single bond character. |

| C-O Bond Length | ~1.43 Å | Standard single bond character. |

| HOMO-LUMO Energy Gap | Relatively small | Suggests high reactivity and susceptibility to electronic excitation. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from DFT calculations into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewisc.edu This analysis is crucial for understanding the bonding interactions within 2-methyl-3-phenyl-oxaziridine.

NBO analysis quantifies the delocalization of electron density through donor-acceptor interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. wisc.edu In the case of 2-methyl-3-phenyl-oxaziridine, key interactions include hyperconjugation involving the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals (σ*) of adjacent bonds. These interactions contribute to the stabilization of the molecule. The analysis provides insights into the hybridization of the atoms and the polarization of the bonds within the strained ring. researchgate.net For instance, the NBO approach can describe the polar σ(C-O) bond by detailing the contribution of each atom's hybrid orbitals. uni-muenchen.de The stabilization energy (E2) associated with these delocalizations can be estimated using second-order perturbation theory, highlighting the most significant intramolecular interactions. wisc.edunih.gov

Table 2: Key Donor-Acceptor Interactions from NBO Analysis in an Oxaziridine Ring This table illustrates typical stabilizing interactions identified by NBO analysis in oxaziridine systems.

| Donor NBO | Acceptor NBO | Type of Interaction | Stabilization Significance |

|---|---|---|---|

| Oxygen Lone Pair (LP O) | σ(C-N) | n → σ | Contributes to the electronic stabilization of the ring. |

| Nitrogen Lone Pair (LP N) | σ(C-O) | n → σ | Influences the strength of the C-O bond and ring stability. |

| σ(C-H) (Methyl group) | σ(N-O) | σ → σ | Hyperconjugation that can weaken the N-O bond, enhancing reactivity. |

| π(C-C) (Phenyl group) | σ(C-N) / σ(C-O) | π → σ* | Delocalization from the phenyl ring into the oxaziridine ring, affecting stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. researchgate.netresearchgate.net

For 2-methyl-3-phenyl-oxaziridine, the MEP map is generated from DFT-calculated electron density. Regions of negative electrostatic potential (typically colored red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. uni-muenchen.de In oxaziridines, the most negative potential is concentrated around the oxygen atom due to its high electronegativity and lone pairs. This highlights the oxygen atom as the primary site for electrophilic interactions, which is consistent with the well-established role of oxaziridines as electrophilic oxygen transfer agents. acs.org The phenyl and methyl groups would also influence the potential distribution across the molecule's surface.

Table 3: Interpretation of MEP Map for 2-Methyl-3-Phenyl-Oxaziridine

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Oxygen Atom | Strongly Negative | Red | Site for electrophilic attack; acts as an oxygen donor. researchgate.net |

| Nitrogen Atom | Slightly Negative/Neutral | Green/Yellow | Less reactive than oxygen; potential for coordination with Lewis acids. |

| Hydrogen Atoms | Positive | Blue | Potential sites for weak nucleophilic interaction. uni-muenchen.de |

| Phenyl Ring | Negative (π-system) and Positive (edge) | Red/Yellow (above/below plane), Blue (periphery) | Site for π-stacking interactions and electrophilic aromatic substitution. |

Computational Modeling for Prediction of Stereoselectivity

Computational modeling has become an indispensable tool for predicting the stereoselectivity of chemical reactions. In the context of oxygen transfer reactions involving N-alkyl-C-aryloxaziridines, such as 2-methyl-3-phenyloxaziridine, density functional theory (DFT) calculations are frequently employed to elucidate the transition states and energy profiles of different stereochemical pathways.

Research in this area has shown that the stereochemical outcome of an oxidation reaction is determined by the energy differences between diastereomeric transition states. For the epoxidation of alkenes using oxaziridines, computational studies have indicated a concerted and asynchronous mechanism. researchgate.net In this process, the N-O bond of the oxaziridine cleaves as the new C-O bonds are formed with the alkene. The geometry of the transition state, which dictates the stereoselectivity, is influenced by steric and electronic interactions between the substrate and the oxaziridine.

For instance, in the oxidation of a prochiral enolate, the facial selectivity is governed by the non-bonded interactions between the substituents on the enolate and the oxaziridine. Computational models can calculate the energies of the transition states leading to the different diastereomeric products. The preferred pathway is the one with the lower activation energy.

While specific computational studies exclusively focused on 2-methyl-3-phenyloxaziridine are not extensively documented in publicly available literature, the principles from studies on similar N-alkyl-C-aryloxaziridines can be applied. The methyl group on the nitrogen and the phenyl group on the carbon of the oxaziridine ring play crucial roles in defining the steric environment around the transferring oxygen atom.

A hypothetical computational analysis of the epoxidation of a simple alkene like propene by 2-methyl-3-phenyloxaziridine would involve calculating the energies of the transition states for the attack on the two faces of the alkene. The data table below illustrates the type of results that would be obtained from such a study.

Table 1: Hypothetical Calculated Activation Energies for the Epoxidation of Propene by 2-Methyl-3-Phenyl-Oxaziridine

| Transition State | Approach | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-1 (R) | Attack on Re face | 15.2 | (R)-Methyloxirane |

| TS-2 (S) | Attack on Si face | 16.8 |

Theoretical Assessment of Substituent Effects on Reactivity and Electronic Structure

The substituents on the oxaziridine ring have a profound impact on its reactivity and electronic structure. Theoretical assessments, often using methods like DFT, provide a quantitative understanding of these effects. The 2-methyl and 3-phenyl groups in 2-methyl-3-phenyloxaziridine exert both steric and electronic influences.

The N-substituent is a key determinant of the oxaziridine's reactivity. rsc.org N-alkyl groups, such as the methyl group in this compound, generally result in less reactive oxaziridines compared to those with electron-withdrawing N-sulfonyl groups. researchgate.net This is because electron-withdrawing groups stabilize the negative charge that develops on the nitrogen atom in the transition state of oxygen transfer reactions, thereby lowering the activation energy. researchgate.net

The 3-phenyl group also significantly modulates the electronic properties. The phenyl ring can engage in electronic communication with the oxaziridine ring. The nature of substituents on this phenyl ring can, in turn, fine-tune the reactivity. Theoretical studies on substituted aromatic compounds have established correlations between substituent parameters (like Hammett constants) and reactivity, which can be extended to understand the behavior of substituted 3-aryloxaziridines. rsc.org

DFT calculations can provide insights into various electronic parameters that correlate with reactivity. These include the length and strength of the N-O bond, the charges on the atoms of the oxaziridine ring, and the energies of the frontier molecular orbitals (HOMO and LUMO). A weaker N-O bond is generally associated with higher reactivity in oxygen transfer reactions.

The following table presents hypothetical data from a DFT study on 2-methyl-3-phenyloxaziridine, illustrating how electronic parameters can be quantified.

Table 2: Calculated Electronic Properties of 2-Methyl-3-Phenyl-Oxaziridine

| Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| N-O Bond Length (Å) | 1.45 | Relatively strong, suggesting moderate reactivity |

| Mulliken Charge on Oxygen | -0.35 | Indicates a partially negative oxygen atom available for electrophilic attack |

| LUMO Energy (eV) | -1.2 | Relates to the ability to accept electrons from a nucleophile |

Synthetic Utility and Advanced Applications of Oxaziridine, 2 Methyl 3 Phenyl in Organic Synthesis

Applications as Electrophilic Oxygen Transfer Reagents

Oxaziridines, particularly N-sulfonyloxaziridines, are widely recognized for their capacity to act as electrophilic, aprotic sources of oxygen. acs.orgnih.gov This characteristic makes them valuable for a range of oxidation reactions, transferring an oxygen atom to various nucleophiles. acs.orgnih.gov The reactions are often stereospecific and proceed without the generation of acidic or basic byproducts, offering a significant advantage over many traditional oxidizing agents. acs.org

One of the most prominent applications of oxaziridines like 2-methyl-3-phenyl-oxaziridine and its analogs is the α-hydroxylation of enolates derived from ketones and esters. organic-chemistry.orgorganic-chemistry.org This reaction, often referred to as the Davis oxidation, provides a direct route to α-hydroxy carbonyl compounds, which are important structural motifs in many biologically active natural products. acs.orgorganic-chemistry.org The mechanism involves the nucleophilic attack of the enolate on the oxaziridine (B8769555) oxygen, leading to the formation of a hemiaminal intermediate that subsequently fragments to the desired α-hydroxy carbonyl compound and a sulfinimine. organic-chemistry.org

Furthermore, these reagents are effective in the oxidation of sulfur-containing compounds. For instance, 2-(phenylsulfonyl)-3-phenyloxaziridine, commonly known as the Davis reagent, selectively oxidizes sulfides to sulfoxides without significant over-oxidation to sulfones. enamine.net It can also oxidize thiolates to sulfinates, which can then be alkylated to produce sulfones. cmu.eduresearchgate.net The oxidation of other heteroatoms, such as selenium and phosphorus, has also been documented. nih.govorgsyn.org

The scope of electrophilic oxygen transfer extends to the oxidation of enamines to α-amino or α-hydroxy ketones and the hydroxylation of thiophene (B33073) rings. acs.orgresearchgate.net In some cases, these reagents can even effect the challenging oxidation of C-H bonds, particularly with highly electron-deficient perfluorinated oxaziridines. wikipedia.orgacs.org

Table 1: Examples of Electrophilic Oxygen Transfer Reactions

| Substrate Type | Reagent | Product Type | Ref. |

| Ketone/Ester Enolates | 2-(Phenylsulfonyl)-3-phenyloxaziridine | α-Hydroxy Ketones/Esters | organic-chemistry.orgorganic-chemistry.org |

| Sulfides | 2-(Phenylsulfonyl)-3-phenyloxaziridine | Sulfoxides | enamine.net |

| Thiolates | 2-(Phenylsulfonyl)-3-phenyloxaziridine | Sulfinates | cmu.eduresearchgate.net |

| Enamines | N-Sulfonyloxaziridines | α-Amino/α-Hydroxy Ketones | acs.org |

| Trisubstituted Thiophenes | 2-(Phenylsulfonyl)-3-phenyloxaziridine | Thiolactones | researchgate.net |

Roles as Electrophilic Amination Reagents

While renowned for oxygen transfer, oxaziridines can also function as electrophilic aminating agents, transferring a nitrogen atom to suitable nucleophiles. nih.gov The outcome of the reaction, whether oxygen or nitrogen transfer occurs, is often dependent on the substituents on the oxaziridine nitrogen. wikipedia.org Generally, a less sterically demanding substituent on the nitrogen favors nitrogen transfer. wikipedia.org

N-H oxaziridines have historically been used for electrophilic amination, but their high reactivity often necessitates in-situ preparation. nih.gov More recent developments have led to more stable and user-friendly reagents. For example, N-Boc-3-(4-cyanophenyl)oxaziridine has been developed as a reagent that effectively transfers a Boc-protected amino group to both nitrogen and carbon nucleophiles. acs.org

The amination of carbon nucleophiles, such as enolates and organometallic reagents, provides a direct method for the formation of carbon-nitrogen bonds. nih.govlboro.ac.uk For instance, N-(alkoxycarbonyl)oxaziridines react with various enolates to yield electrophilic amination products. acs.orgnih.gov Similarly, organozinc reagents have been successfully aminated using N-Boc-oxaziridines to produce N-Boc-protected primary amines. acs.org

N-Sulfonyl oxaziridines, when activated by a copper(II) catalyst, can react with alkenes to afford 1,3-oxazolidines, demonstrating a form of oxyamination. researchgate.net The electrophilic amination of amines and hydrazines to form hydrazides has also been achieved, with reagents like diethyl ketomalonate-derived N-Boc-oxaziridine showing good selectivity for nitrogen transfer over oxygen transfer. acs.org

Table 2: Examples of Electrophilic Amination Reactions

| Nucleophile | Reagent | Product Type | Ref. |

| Enolates | N-(Alkoxycarbonyl)oxaziridines | α-Amino Carbonyls | acs.orgnih.gov |

| Diorganozinc Reagents | N-Boc-oxaziridines | N-Boc-protected Primary Amines | acs.org |

| Alkenes (with Cu(II) catalyst) | N-Sulfonyl oxaziridine | 1,3-Oxazolidines | researchgate.net |

| Primary and Secondary Amines | Diethyl ketomalonate-derived N-Boc-oxaziridine | N-Boc-hydrazides | acs.org |

Intermediate in the Synthesis of Complex Organic Molecules

The unique reactivity of the oxaziridine ring makes it a valuable intermediate in the synthesis of more complex molecular architectures. ontosight.ai Its ability to be introduced and then transformed into other functional groups provides a strategic advantage in multi-step synthetic sequences.

A prime example of this is the industrial production of hydrazine, where an oxaziridine is a key intermediate. wikipedia.org In the peroxide process, ammonia (B1221849) is oxidized in the presence of a ketone, such as methyl ethyl ketone, to form the corresponding oxaziridine. This intermediate is then reacted with more ammonia to produce a hydrazone, which is subsequently converted to hydrazine. wikipedia.org

In the realm of fine chemical synthesis, oxaziridines can be precursors to other important heterocyclic compounds. For instance, they can serve as precursors to nitrones. wikipedia.org The inherent strain in the three-membered ring also allows for participation in [3+2] cycloaddition reactions with various heterocumulenes, leading to the formation of substituted five-membered heterocycles. wikipedia.org

The synthesis of various pharmaceuticals and agrochemicals has utilized 2-methyl-3-phenyl-oxaziridine as a versatile building block. ontosight.ai Its synthesis typically involves the reaction of a suitable precursor, such as an imine, with an oxidizing agent. nih.govontosight.ai The resulting oxaziridine can then undergo further transformations, leveraging its electrophilic nature to introduce oxygen or nitrogen functionalities at specific points in a synthetic route. For example, the selective α-hydroxylation of an ester enolate using a Davis-type oxaziridine was a key step in the synthesis of (+/-)-jiadifenin. researchgate.net

Application as Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The development of enantiomerically pure oxaziridines has had a profound impact on the field of asymmetric synthesis. orgsyn.org These chiral reagents can be used to control the stereochemical outcome of reactions, leading to the formation of optically active products. This is particularly significant in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired biological activity.

Chiral, non-racemic N-sulfonyloxaziridines, such as those derived from camphor (B46023), are highly effective reagents for the asymmetric oxidation of various substrates. orgsyn.orgorganic-chemistry.org The most notable application is the asymmetric hydroxylation of prochiral enolates to produce optically active α-hydroxy carbonyl compounds with good to excellent enantiomeric excess. orgsyn.orgorganic-chemistry.org The stereoselectivity of these reactions is influenced by factors such as the enolate's counterion and the presence of additives. organic-chemistry.org The absolute stereochemistry of the product is controlled by the configuration of the chiral oxaziridine. uwindsor.ca

These chiral oxaziridines have also been employed in the asymmetric oxidation of sulfides to chiral sulfoxides and selenides to chiral selenoxides. orgsyn.orgorgsyn.org The enantiomeric excesses achieved in these transformations can be significant, providing valuable methods for the synthesis of chiral sulfur and selenium compounds. orgsyn.org

Beyond stoichiometric applications, oxaziridine derivatives have been explored as potential catalysts in asymmetric synthesis. ontosight.ai While less common than their use as stoichiometric reagents, the principle of using a chiral oxaziridine to induce asymmetry in a catalytic cycle is an active area of research. Furthermore, the synthesis of other chiral molecules, such as chiral aziridine (B145994) derivatives, can be achieved using methods that may involve oxaziridine-like reactivity or proceed through related intermediates. clockss.org

Table 3: Asymmetric Reactions Using Chiral Oxaziridines

| Reaction Type | Chiral Reagent | Substrate | Product | Enantiomeric Excess (ee) | Ref. |

| α-Hydroxylation | (+)-(Camphorsulfonyl)oxaziridine | Ketone Enolates | α-Hydroxy Ketones | 50-95% | orgsyn.orgorganic-chemistry.org |

| Sulfide (B99878) Oxidation | Enantiomerically Pure N-sulfonyloxaziridines | Sulfides | Sulfoxides | 30-91% | orgsyn.org |

| Selenide Oxidation | Enantiomerically Pure N-sulfonyloxaziridines | Selenides | Selenoxides | 8-9% | orgsyn.org |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Oxaziridine (B8769555) Derivatives

The traditional synthesis of oxaziridines, often involving the oxidation of imines with peroxy acids like m-chloroperoxybenzoic acid (mCPBA), is continually being refined. nih.gov A key area of future research will be the development of more sustainable and practical synthetic routes. This includes the use of less expensive and more environmentally friendly oxidizing agents, such as buffered potassium peroxymonosulfate (B1194676) (Oxone). nih.gov The application of flow chemistry, which offers better control over reaction conditions and safety, is also a promising avenue for the synthesis of oxaziridine derivatives. nih.gov

Furthermore, researchers are exploring alternative synthetic strategies that avoid the pre-formation of imines. These include photochemical rearrangements of nitrones and ozonolysis of Schiff bases, although these methods often result in lower yields. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a focus, aiming to improve efficiency and reduce waste. organic-chemistry.org

Exploration of Unconventional Catalytic Systems for Enhanced Stereoselectivity and Chemoselectivity

A major thrust in oxaziridine research is the development of catalytic systems that can control the stereochemical outcome of reactions. While stoichiometric chiral auxiliaries have been used successfully, the focus is shifting towards catalytic enantioselective methods. nih.govresearchgate.net The first catalytic enantioselective synthesis of oxaziridines was a significant breakthrough, utilizing a cinchona-alkaloid-based bifunctional phase-transfer catalyst. nih.gov

Future work will likely explore a wider range of unconventional catalytic systems. This includes the use of chiral metal complexes, such as those based on hafnium, and organocatalysts like chiral iminophosphoranes and thiourea-based catalysts. nih.govresearchgate.netmdpi.com These catalysts offer the potential for high enantioselectivity in the synthesis of optically active oxaziridines, which are valuable reagents for asymmetric synthesis. researchgate.netorganic-chemistry.org The goal is to develop robust and versatile catalytic systems that can be applied to a broad range of substrates with high efficiency and stereocontrol.

Integration of Advanced Computational Chemistry for Rational Design of Oxaziridine-Based Reagents

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of oxaziridines. Theoretical calculations have provided insights into the mechanisms of oxaziridine-mediated reactions, such as the epoxidation of alkenes and the selective modification of amino acids. nih.govnih.gov For instance, computational studies have helped to elucidate the factors controlling the chemoselectivity between nitrogen-transfer and oxygen-transfer pathways in reactions with methionine. nih.gov

In the future, advanced computational methods will be increasingly integrated into the rational design of new oxaziridine-based reagents. By modeling the transition states of reactions, researchers can predict how modifications to the oxaziridine structure will affect its reactivity, selectivity, and stability. researchgate.net This will enable the in-silico design of tailored reagents for specific synthetic applications, accelerating the discovery of new and more efficient chemical transformations.

Discovery of New Reactivity Modes and Expanding the Scope of Synthetic Applications

While oxaziridines are well-established as reagents for oxygen and nitrogen transfer reactions, there is a growing interest in uncovering new modes of reactivity. nih.govacs.org Recent research has shown that the reactivity of oxaziridines can be modulated to participate in cycloaddition reactions, skeletal rearrangements, and even C-H functionalization reactions. nih.govacs.orgresearchgate.net

Future research will aim to expand the synthetic utility of 2-methyl-3-phenyl-oxaziridine and related compounds by exploring these less conventional reaction pathways. For example, the transition metal-catalyzed rearrangement of oxaziridines to amides is a synthetically valuable transformation. mdpi.com The discovery of new catalytic systems could unlock novel cycloaddition reactions, leading to the synthesis of complex heterocyclic structures. mdpi.comwikipedia.org Furthermore, the development of oxaziridines for targeted covalent modification of proteins represents a burgeoning area of research with potential applications in chemical biology and drug discovery. escholarship.org

Q & A

Basic: What are the established synthetic routes for 2-methyl-3-phenyloxaziridine, and what factors influence yield optimization?

Methodological Answer:

The synthesis of 2-methyl-3-phenyloxaziridine typically involves oxidation of the corresponding imine precursor. A widely cited method (Davis Reagent synthesis) uses chloramine-T or peroxides under controlled pH and temperature . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.

- Oxidizing agents : Selectivity is improved with mCPBA (meta-chloroperbenzoic acid) over H₂O₂ due to reduced side reactions.

- Temperature : Low temperatures (−20°C to 0°C) minimize epoxidation byproducts.

Yield optimization can employ factorial design to test variables like stoichiometry, solvent ratios, and reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing 2-methyl-3-phenyloxaziridine, and how are key spectral features interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The oxaziridine ring protons resonate at δ 4.5–5.5 ppm (¹H), while the quaternary oxygen-bearing carbon appears at ~90 ppm (¹³C). Adjacent methyl and phenyl groups show predictable splitting patterns .

- IR Spectroscopy : A strong absorption band near 950 cm⁻¹ corresponds to the N–O stretch.

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate the oxaziridine backbone.

For chiral derivatives, X-ray crystallography resolves stereochemistry .

Advanced: How can computational methods predict the reactivity and stereochemical outcomes of reactions involving 2-methyl-3-phenyloxaziridine?

Methodological Answer:

- DFT Calculations : Density Functional Theory models (e.g., B3LYP/6-31G*) predict transition states for oxidation reactions, explaining regioselectivity in epoxidation or hydroxylation .

- Molecular Dynamics Simulations : Assess solvent effects on reaction pathways, particularly for stereoselective oxidations.

- NBO Analysis : Evaluates hyperconjugative interactions influencing the electrophilicity of the oxaziridine oxygen .

Advanced: What strategies resolve contradictions in reported reaction outcomes when using 2-methyl-3-phenyloxaziridine as an oxidizing agent?

Methodological Answer:

Discrepancies often arise from:

- Solvent polarity : Protic solvents (e.g., methanol) stabilize intermediates differently than aprotic solvents, altering product ratios .

- Chiral induction : Enantiomeric excess varies with substituents on the oxaziridine ring (e.g., Davis Reagent derivatives) .

- Byproduct analysis : Use HPLC-MS to detect minor products (e.g., nitrones) and refine purification protocols .

Systematic reproducibility checks under controlled conditions (e.g., inert atmosphere) mitigate variability .

Advanced: How does the electronic environment of substituents affect the oxidative capacity of 2-methyl-3-phenyloxaziridine derivatives?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Sulfonyl groups (e.g., in Davis Reagent) increase electrophilicity of the oxygen atom, enhancing oxidation power .

- Steric effects : Bulky substituents (e.g., tert-butyl) hinder substrate approach, reducing reactivity but improving stereocontrol.

- Substituent Hammett parameters : Linear free-energy relationships correlate σ values of para-substituents with reaction rates .

Advanced: What experimental design approaches optimize multi-step syntheses involving 2-methyl-3-phenyloxaziridine intermediates?

Methodological Answer:

- Taguchi Design : Identifies critical parameters (e.g., reaction time, catalyst loading) in multi-step sequences while minimizing experimental runs .

- DoE (Design of Experiments) : For example, a 2³ factorial design tests temperature (−20°C vs. 25°C), solvent (THF vs. DCM), and oxidant (mCPBA vs. H₂O₂) interactions.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How are stereochemical outcomes controlled in asymmetric oxidations using chiral 2-methyl-3-phenyloxaziridine derivatives?

Methodological Answer:

- Chiral Auxiliaries : Davis Reagent derivatives with sulfonyl groups enforce facial selectivity during substrate approach .

- Solvent Chirality : Use of chiral solvents (e.g., (R)-limonene) amplifies enantioselectivity.

- Kinetic Resolution : Monitor reaction progress with chiral HPLC to isolate enantiomers at optimal conversion points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.